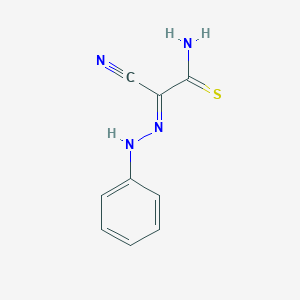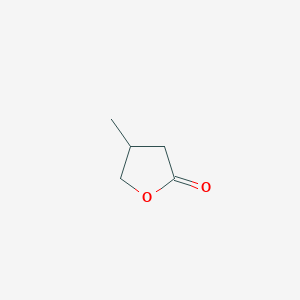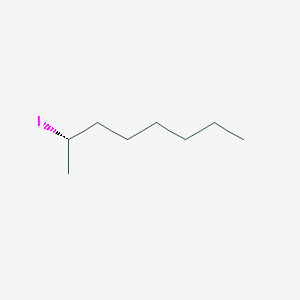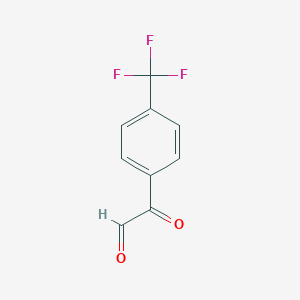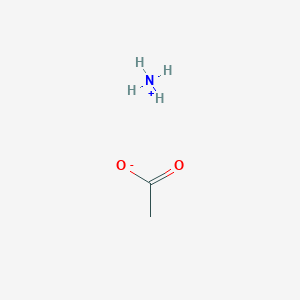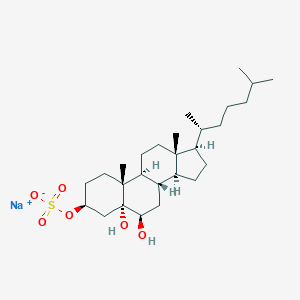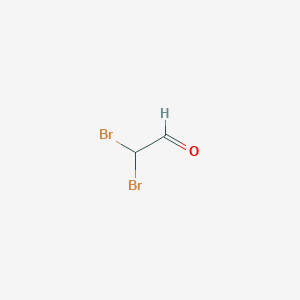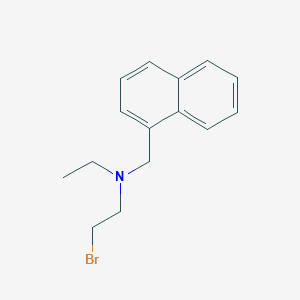
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine is a chemical compound that belongs to the class of organic compounds known as aryl-alkylamines. It is also known as BENA and has the chemical formula C16H19BrN. BENA is a colorless to light yellow liquid that is soluble in organic solvents. This chemical compound has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of BENA is not fully understood. However, it is believed that BENA interacts with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules.
Biochemische Und Physiologische Effekte
BENA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. BENA has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BENA in lab experiments is its unique properties. BENA has been shown to be a versatile reagent that can be used in various reactions. However, one of the limitations of using BENA is its toxicity. BENA can be toxic if ingested or inhaled. Therefore, it should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of BENA in scientific research. One direction is the development of new synthetic methods for BENA. Another direction is the synthesis of new metal complexes using BENA as a ligand. In addition, BENA can be used as a fluorescent probe for the detection of other biomolecules. Finally, the use of BENA in the development of new antimicrobial and anti-inflammatory agents can be explored.
Conclusion:
In conclusion, BENA is a unique chemical compound that has been widely used in scientific research. It has several applications in organic synthesis, metal complex synthesis, and fluorescence detection. BENA has also been shown to have several biochemical and physiological effects. However, its toxicity should be taken into consideration when handling it in lab experiments. There are several future directions for the use of BENA in scientific research, including the development of new synthetic methods and the synthesis of new metal complexes.
Synthesemethoden
The synthesis of BENA can be achieved through several methods. One of the most common methods is the reaction between 2-bromoethanol and naphthalene-1-methylamine in the presence of an acid catalyst. Another method involves the reaction between ethylene bromide and naphthalene-1-methylamine in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
BENA has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. BENA has also been used as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand in the synthesis of metal complexes.
Eigenschaften
CAS-Nummer |
1946-26-5 |
|---|---|
Produktname |
N-(2-Bromoethyl)-N-ethylnaphthalene-1-methylamine |
Molekularformel |
C15H18BrN |
Molekulargewicht |
292.21 g/mol |
IUPAC-Name |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
InChI-Schlüssel |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
1946-26-5 |
Verwandte CAS-Nummern |
1214-27-3 (hydrobromide) |
Synonyme |
SY 28 SY 28, hydrobromide SY-28 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



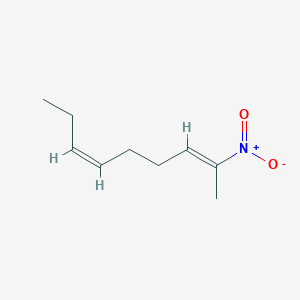
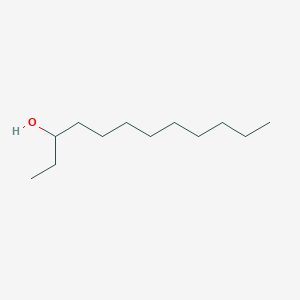
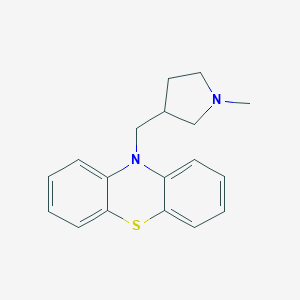
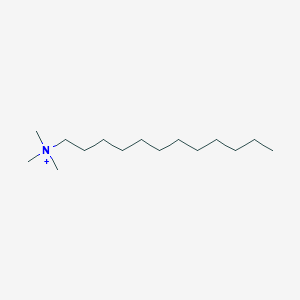
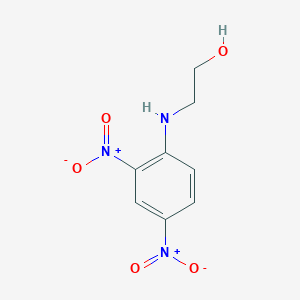
![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetate](/img/structure/B156372.png)
